6'-Carboxy Simvastatin-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

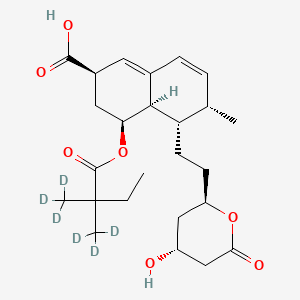

6’-Carboxy Simvastatin-d6 is a deuterated derivative of simvastatin, a widely used lipid-lowering agent. This compound is primarily used in pharmacokinetic and metabolic studies due to its enhanced stability and ability to be tracked more precisely in biological systems . The molecular formula of 6’-Carboxy Simvastatin-d6 is C25H30D6O7, and it has a molecular weight of 454.59 .

Méthodes De Préparation

The synthesis of 6’-Carboxy Simvastatin-d6 involves the incorporation of deuterium atoms into the simvastatin molecule. This process typically includes the following steps:

Deuterium Exchange Reaction:

Hydrolysis: Conversion of the lactone ring of simvastatin to the corresponding hydroxy acid form.

Carboxylation: Introduction of a carboxyl group at the 6’ position.

Analyse Des Réactions Chimiques

6’-Carboxy Simvastatin-d6 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.

Substitution: The deuterium atoms can be replaced with hydrogen or other substituents under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

6’-Carboxy Simvastatin-d6 is extensively used in scientific research, particularly in the following areas:

Pharmacokinetic Studies: The deuterium labeling allows researchers to track the metabolic fate of the compound in the body more precisely, helping to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Studies: It is used to study the metabolic pathways of simvastatin and its derivatives in vivo.

Proteomics Research: The compound is used in proteomics to study protein interactions and functions.

Drug Development: It aids in the development of new lipid-lowering agents by providing insights into the metabolic stability and pharmacokinetics of simvastatin derivatives.

Mécanisme D'action

6’-Carboxy Simvastatin-d6 exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, which is responsible for cholesterol synthesis in the liver. This inhibition leads to a decrease in cholesterol levels in the blood . The deuterium atoms in the compound enhance its stability and allow for more precise tracking in metabolic studies.

Comparaison Avec Des Composés Similaires

6’-Carboxy Simvastatin-d6 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. Similar compounds include:

Activité Biologique

6'-Carboxy Simvastatin-d6 is a deuterated derivative of simvastatin, a well-known statin used primarily to manage cholesterol levels. The incorporation of deuterium atoms enhances its stability and allows for precise tracking in biological systems, making it particularly valuable in pharmacokinetic and metabolic research. This compound retains the core structure of simvastatin, characterized by its lactone ring and a carboxyl group at the 6' position, facilitating its role in inhibiting cholesterol synthesis through the inhibition of hydroxymethylglutaryl-coenzyme A reductase (HMG-CoA reductase) .

The primary biological activity of this compound lies in its ability to inhibit HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. This inhibition leads to decreased cholesterol levels in the bloodstream, similar to its parent compound simvastatin. The unique deuterated structure allows for more precise measurements in studies investigating lipid metabolism and drug interactions .

Applications in Research

This compound is not typically used as a therapeutic agent but serves important roles in analytical chemistry and pharmacokinetic studies. Its applications include:

- Internal Standard in Mass Spectrometry (MS) : It is utilized as an internal standard for quantifying simvastatin, helping to account for variations in ionization and matrix effects during analysis .

- Metabolic Pathway Studies : Due to its deuterated nature, it provides enhanced insights into metabolic pathways and drug interactions in vivo, making it useful for studying lipid metabolism and related disorders .

- Interaction Studies : Investigations focus on how this compound interacts with various proteins and enzymes related to lipid metabolism, revealing potential drug-drug interactions and optimizing therapeutic strategies involving statins .

Comparative Analysis

A comparative analysis of this compound with similar compounds highlights its unique features:

| Compound | Key Features | Unique Aspects |

|---|---|---|

| This compound | Deuterated form; enhanced tracking capabilities | Improved stability; precise metabolic tracking |

| Simvastatin | Non-deuterated; widely used | Standard lipid-lowering agent |

| Lovastatin | Similar mechanism; different metabolic profile | First statin discovered |

| Atorvastatin | More potent; longer half-life | Higher efficacy in lowering LDL cholesterol |

Case Studies and Research Findings

Recent studies utilizing this compound have demonstrated its effectiveness in elucidating metabolic pathways:

- Pharmacokinetic Studies : Research has shown that the deuterated version allows for more accurate tracking of simvastatin's metabolism, providing insights into its pharmacodynamics and pharmacokinetics .

- Drug Interaction Studies : Investigations have revealed how this compound interacts with various enzymes involved in lipid metabolism, aiding in understanding potential drug-drug interactions that may affect therapeutic outcomes .

Propriétés

IUPAC Name |

(2R,4S,4aR,5S,6S)-4-[2,2-bis(trideuteriomethyl)butanoyloxy]-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-2,3,4,4a,5,6-hexahydronaphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O7/c1-5-25(3,4)24(30)32-20-11-16(23(28)29)10-15-7-6-14(2)19(22(15)20)9-8-18-12-17(26)13-21(27)31-18/h6-7,10,14,16-20,22,26H,5,8-9,11-13H2,1-4H3,(H,28,29)/t14-,16-,17+,18+,19-,20-,22-/m0/s1/i3D3,4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRMLBJLSDIWTC-NPQYNQSCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CC)(C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C(=O)O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.